molecular formula C21H19N5O3S B2801534 4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzamide CAS No. 888462-18-8

4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzamide

Cat. No.: B2801534
CAS No.: 888462-18-8
M. Wt: 421.48
InChI Key: UXEQFTJFKVEPGG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[[2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-2-26-20(29)18-17(14-5-3-4-6-15(14)24-18)25-21(26)30-11-16(27)23-13-9-7-12(8-10-13)19(22)28/h3-10,24H,2,11H2,1H3,(H2,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEQFTJFKVEPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzamide involves multiple steps. One common method includes the reaction of 3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indole with thioacetic acid, followed by acetylation with benzoyl chloride. The reaction conditions typically involve the use of organic solvents such as toluene or dichloromethane, and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Toluene, dichloromethane, ethanol.

    p-toluenesulfonic acid, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .

Scientific Research Applications

4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-[2-({3-Ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzamide
  • CAS Registry Number : 888462-18-8 (referenced in Chemenu product catalog) .
  • Structure : Comprises a pyrimido[5,4-b]indole core substituted with:
    • A 3-ethyl group at position 2.
    • A sulfanylacetamide linker at position 2.
    • A benzamide group at the terminal acetamide position.

Comparison with Structural Analogs

The compound belongs to a family of pyrimido[5,4-b]indole derivatives, often investigated for biological activity (e.g., Toll-like receptor 4 (TLR4) modulation) . Key structural variations among analogs include:

Substituents on the Pyrimidoindole Core

Compound Name R1 (Position 3) R2 (Position 5) Key Modifications Reference
Target Compound Ethyl H Unsubstituted benzamide
N-Cyclopentyl-2-((4-oxo-3-phenyl-...)acetamide Phenyl H Phenyl at R1; cyclopentylamide side chain
2-((5-Dodecyl-4-oxo-3-phenyl-...)acetic Acid Phenyl Dodecyl Long alkyl chain at R2; carboxylic acid
N-Benzyl-2-[[3-(4-ethoxyphenyl)-...]acetamide 4-Ethoxyphenyl H Ethoxyphenyl at R1; benzylamide side chain

Impact of Modifications :

  • R1 (Position 3): Ethyl (Target): Balances steric bulk and lipophilicity. Phenyl (e.g., Compounds 27–34 in ): Enhances aromatic interactions but may reduce solubility .
  • R2 (Position 5) :
    • H (Target) : Minimal steric hindrance.
    • Dodecyl (Compound 47c) : Increases lipophilicity, favoring membrane penetration but risking solubility issues .

Acetamide Side Chain Variations

Compound Name Side Chain Functional Group Biological Relevance Reference
Target Compound Benzamide Amide Hydrogen-bond donor/acceptor
N-(Furan-2-ylmethyl)-2-((4-oxo-...)acetamide Furfurylamine-derived Heterocyclic Potential for π-π stacking
2-((4-Oxo-3-phenyl-...)acetic Acid (47a) Carboxylic acid Acidic Improved solubility; ionizable at physiological pH
Ethyl 4-(2-{[3-(3,5-dimethylphenyl)-...]benzoate Esterified benzamide Ester Prodrug strategy for enhanced absorption

Key Observations :

  • Benzamide (Target) : The unsubstituted benzamide offers moderate polarity, balancing solubility and permeability.
  • Carboxylic Acid Derivatives (e.g., 47a) : Ionizable groups enhance aqueous solubility but may limit blood-brain barrier penetration .
  • Esterified Analogs () : Serve as prodrugs, improving bioavailability but requiring enzymatic activation .

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